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molecular formula C13H14FNO2 B173975 Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate CAS No. 17536-39-9

Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate

Cat. No. B173975
M. Wt: 235.25 g/mol
InChI Key: QJOJSMQJAHIRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173045B2

Procedure details

4-Oxo-pentanoic acid ethyl ester (17.6 ml, 0.124 mol.) and conc. sulfuric acid (10 ml) were added to a solution of 4-fluorophenylhydrazine (20.2 g, 0.124 mol.) in abs. ethanol (90 ml), and the mixture was heated at reflux for 4 h. For working up, the mixture was filtered over silica gel and washed with ethanol (3×20 ml). The solution was poured into 500 ml of ice-water and extracted with ether (3×100 ml). The combined extracts were washed with 2M sodium hydrogen carbonate solution (50 ml), dried, filtered and concentrated. By recrystallisation from EE/cyclohexane (1:1) it was possible to obtain (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid ethyl ester in a yield of 4.5 g (yellow solid, m.p. 61–62° C.).
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[CH2:5][CH2:6][C:7](=O)[CH3:8])[CH3:2].S(=O)(=O)(O)O.[F:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23]N)=[CH:19][CH:18]=1>C(O)C>[CH2:1]([O:3][C:4](=[O:10])[CH2:5][C:6]1[C:21]2[C:20](=[CH:19][CH:18]=[C:17]([F:16])[CH:22]=2)[NH:23][C:7]=1[CH3:8])[CH3:2]

Inputs

Step One
Name
Quantity
17.6 mL
Type
reactant
Smiles
C(C)OC(CCC(C)=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)NN
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered over silica gel
WASH
Type
WASH
Details
washed with ethanol (3×20 ml)
ADDITION
Type
ADDITION
Details
The solution was poured into 500 ml of ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 ml)
WASH
Type
WASH
Details
The combined extracts were washed with 2M sodium hydrogen carbonate solution (50 ml)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
By recrystallisation from EE/cyclohexane (1:1) it

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=C(NC2=CC=C(C=C12)F)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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